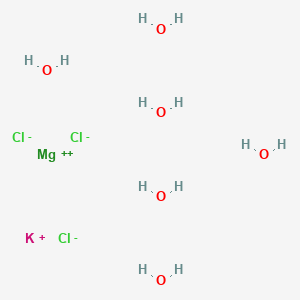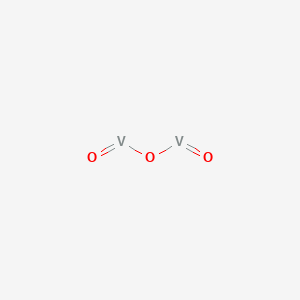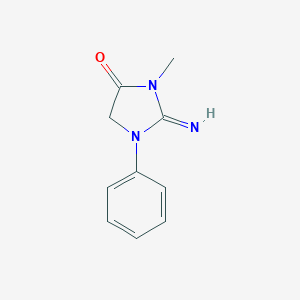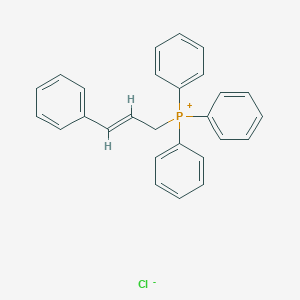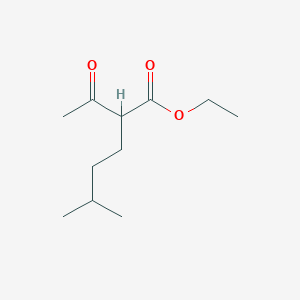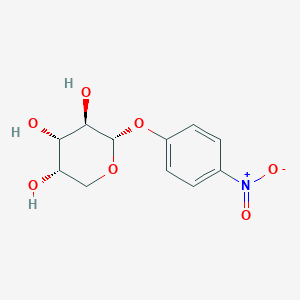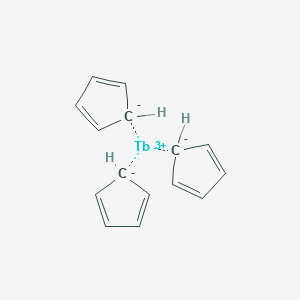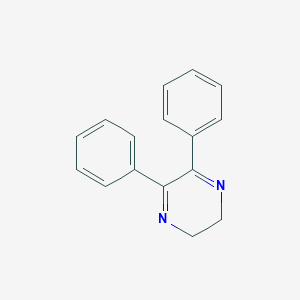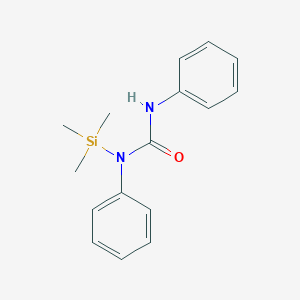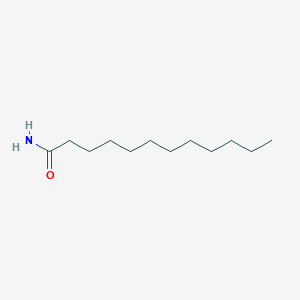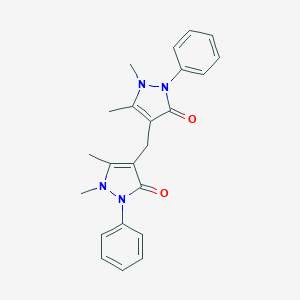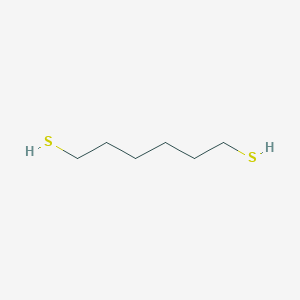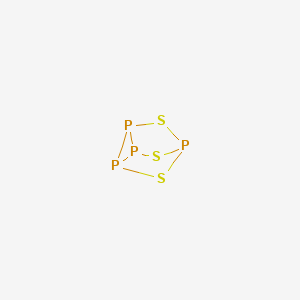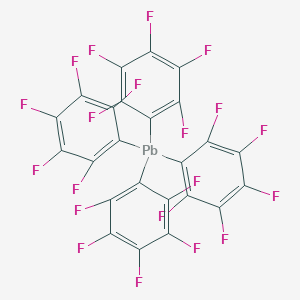
Plumbane, tetrakis(pentafluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plumbane, tetrakis(pentafluorophenyl)-, also known as Pb(C6F5)4, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. Pb(C6F5)4 is a white crystalline solid, and it is highly reactive with water and air.
Wirkmechanismus
The mechanism of action of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 is not fully understood, but it is believed to involve the transfer of a pentafluorophenyl ligand to a substrate, resulting in the formation of a new carbon-carbon bond. Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 has also been shown to act as a Lewis acid, which can coordinate with electron-rich substrates.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4. However, it is known that lead compounds can be toxic to humans and animals, and precautions should be taken when handling Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 is its high reactivity, which makes it useful in catalytic reactions. However, its reactivity also makes it difficult to handle and store, and precautions must be taken to prevent exposure to air and moisture. Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 is also expensive and not widely available, which can limit its use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the study of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4. One area of research is the development of new synthetic methods for Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 and its derivatives. Another area of research is the study of the catalytic properties of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 in various reactions, including cross-coupling reactions and C-H activation reactions. Finally, the potential applications of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 in materials science, including the synthesis of lead sulfide nanoparticles and the development of new photovoltaic devices, should be further explored.
Synthesemethoden
The synthesis of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 can be achieved through several methods, including the reaction of lead with pentafluorobenzene, the reaction of lead with pentafluorophenyllithium, and the reaction of lead with pentafluorophenylmagnesium bromide. The most common method is the reaction of lead with pentafluorobenzene, which involves the use of a reducing agent such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 has been studied extensively in the field of organometallic chemistry, and it has shown potential applications in catalysis, organic synthesis, and materials science. Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 has also been studied as a potential precursor for the synthesis of lead sulfide nanoparticles, which have applications in photovoltaic devices.
Eigenschaften
CAS-Nummer |
1111-02-0 |
|---|---|
Produktname |
Plumbane, tetrakis(pentafluorophenyl)- |
Molekularformel |
C24F20Pb |
Molekulargewicht |
875 g/mol |
IUPAC-Name |
tetrakis(2,3,4,5,6-pentafluorophenyl)plumbane |
InChI |
InChI=1S/4C6F5.Pb/c4*7-2-1-3(8)5(10)6(11)4(2)9; |
InChI-Schlüssel |
NIZVWYJQMRLKOH-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)[Pb](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)[Pb](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F |
Andere CAS-Nummern |
1111-02-0 |
Synonyme |
Tetrakis(pentafluorophenyl)plumbane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



